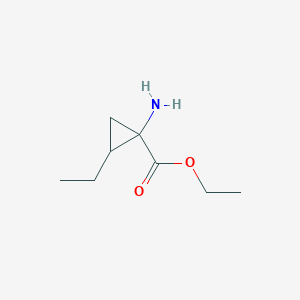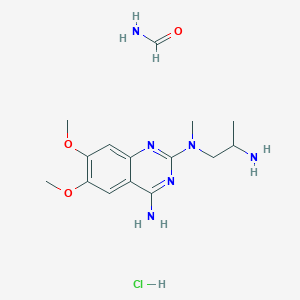
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique quinazoline structure, which is known for its biological activity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can yield a wide variety of products depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in the treatment of various diseases, particularly those involving abnormal cell growth or signaling pathways.
Industry: Used in the development of new materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. This interaction can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine
- N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine
- N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine Hydrochloride
Uniqueness
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry. Its quinazoline core structure, combined with the amino, methoxy, and propylenediamine moieties, provides a versatile platform for further chemical modifications and applications .
Eigenschaften
Molekularformel |
C15H25ClN6O3 |
|---|---|
Molekulargewicht |
372.85 g/mol |
IUPAC-Name |
2-N-(2-aminopropyl)-6,7-dimethoxy-2-N-methylquinazoline-2,4-diamine;formamide;hydrochloride |
InChI |
InChI=1S/C14H21N5O2.CH3NO.ClH/c1-8(15)7-19(2)14-17-10-6-12(21-4)11(20-3)5-9(10)13(16)18-14;2-1-3;/h5-6,8H,7,15H2,1-4H3,(H2,16,17,18);1H,(H2,2,3);1H |
InChI-Schlüssel |
JYOGWQHZKTVKEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)N.C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




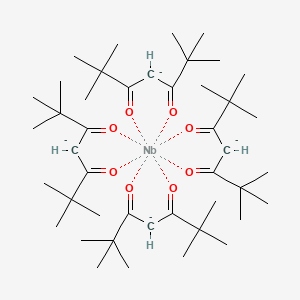
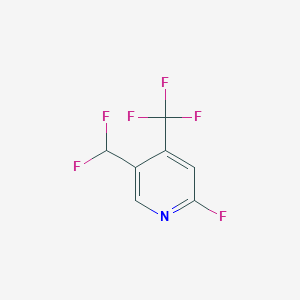
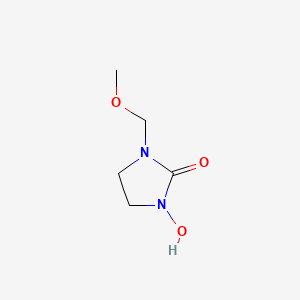
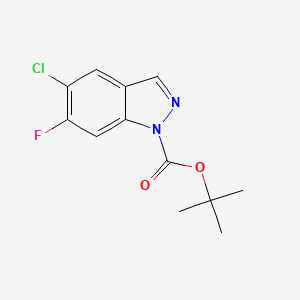
![[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13111367.png)
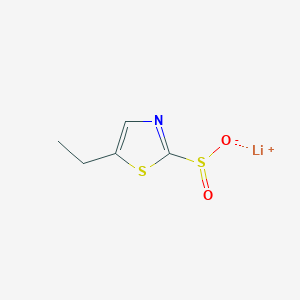

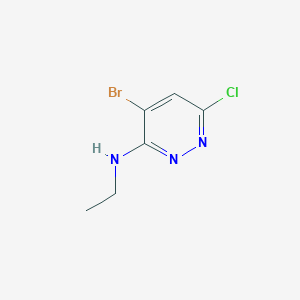


![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
